4-(3,5-Dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide
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Description
“4-(3,5-Dimethylpyrazol-1-yl)aniline hydrochloride” is a chemical compound with the molecular formula C11H14ClN3 . It belongs to the class of pyrazole derivatives and is used in a variety of scientific research and industrial applications.
Synthesis Analysis
The synthesis of related compounds, such as poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands, has been carried out by alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF .
Molecular Structure Analysis
The molecular structure of a similar compound, “4-(3,5-Dimethylpyrazol-1-yl)benzoic acid trifluoroacetate”, has been determined by X-ray analysis . The ions pack in chains parallel to the a axis through O−H⋯O and N−H⋯O hydrogen bond interactions .
Chemical Reactions Analysis
The chemical reactions of related compounds have been studied. For example, the in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “4-(3,5-Dimethylpyrazol-1-yl)aniline hydrochloride”, have been reported. It has a molecular formula of C11H14ClN3 and an average mass of 223.702 Da .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4S/c1-7-5-8(2)14(13-7)10-4-3-9(20(12,18)19)6-11(10)15(16)17/h3-6H,1-2H3,(H2,12,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDDDOAXRPZXTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201328132 |
Source
|
Record name | 4-(3,5-dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201328132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24833948 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(3,5-Dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide | |
CAS RN |
882218-89-5 |
Source
|
Record name | 4-(3,5-dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201328132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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